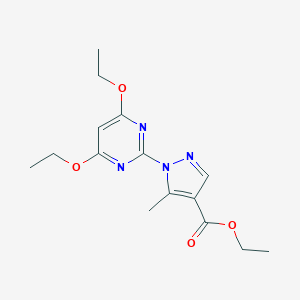
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether, also known as DPN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPN-1 is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).
作用机制
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether acts as a selective estrogen receptor modulator by binding to ERβ and inducing a conformational change that allows for the recruitment of coactivator proteins. This leads to the activation of downstream signaling pathways that regulate gene expression and cellular proliferation. This compound has been shown to have a higher binding affinity for ERβ than the commonly used SERM, tamoxifen.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of cyclin D1 and upregulating the expression of p21 and Bax. In prostate cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of prostate-specific antigen (PSA) and upregulating the expression of Bax. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition.
实验室实验的优点和局限性
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has several advantages for lab experiments. It has a high affinity for ERβ, which allows for the selective activation of downstream signaling pathways. It has also been shown to have anti-tumor and neuroprotective effects, which makes it a potential therapeutic agent for various diseases. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can make it difficult to maintain a consistent concentration in vivo.
未来方向
There are several future directions for the research of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. One direction is to investigate its potential as a therapeutic agent for breast and prostate cancer. Another direction is to investigate its potential as a neuroprotective agent for Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility and pharmacokinetic properties. Overall, this compound has shown promising results in various scientific research studies and has the potential to be a valuable tool for future research.
合成方法
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether involves the reaction of 1-(naphthalen-1-yl)ethanone with 6-bromo-2-phenyl-4-pyrimidinamine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of cesium carbonate to yield this compound. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been used in various scientific research studies due to its high affinity for ERβ. ERβ is a nuclear receptor that plays a crucial role in the regulation of gene expression and cellular proliferation. This compound has been shown to have anti-tumor effects in breast and prostate cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
属性
分子式 |
C25H20N4O |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
4-(3,5-dimethylpyrazol-1-yl)-6-naphthalen-1-yloxy-2-phenylpyrimidine |
InChI |
InChI=1S/C25H20N4O/c1-17-15-18(2)29(28-17)23-16-24(27-25(26-23)20-10-4-3-5-11-20)30-22-14-8-12-19-9-6-7-13-21(19)22/h3-16H,1-2H3 |
InChI 键 |
QZMXWIOSKYJXQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
规范 SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)


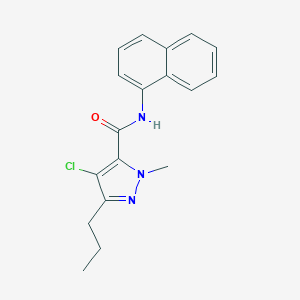
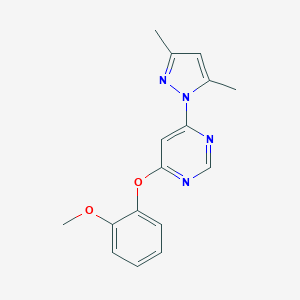
![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
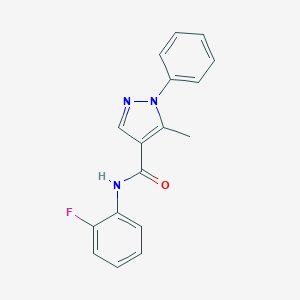
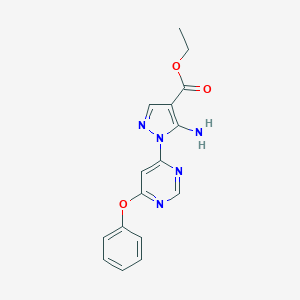


![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)

